molecular formula C10H9ClO3 B14814008 4-Chloro-3-cyclopropoxybenzoic acid

4-Chloro-3-cyclopropoxybenzoic acid

Cat. No.: B14814008
M. Wt: 212.63 g/mol
InChI Key: UMVVFMOVHLEUDQ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a cyclopropoxy group (a three-membered cyclic ether) at the 3-position of the aromatic ring. These compounds are typically used as intermediates in pharmaceutical synthesis, agrochemicals, and fine chemicals due to their reactive carboxylic acid group and halogen/alkoxy substituents, which modulate electronic and steric effects .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

UMVVFMOVHLEUDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Cyclopropylation: The 3-position of the benzoic acid is substituted with a cyclopropoxy group. This can be achieved through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base such as potassium carbonate in an aprotic solvent like acetonitrile.

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

4-Chloro-3-cyclopropoxybenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies to understand the interactions of chlorinated aromatic compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Molecular Properties

The position of substituents on the benzoic acid scaffold significantly influences molecular properties. For example:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
4-Chloro-3-propoxybenzoic acid 65136-52-9 C₁₀H₁₁ClO₃ 214.65 Cl (4), propoxy (3)
3-Chloro-4-propoxybenzoic acid 76327-32-7 C₁₀H₁₁ClO₃ 214.65 Cl (3), propoxy (4)
4-Bromo-3-chlorobenzoic acid 25118-59-6 C₇H₄BrClO₂ 235.47 Br (4), Cl (3)
4-Chlorobenzoic acid 74-11-3 C₇H₅ClO₂ 156.57 Cl (4)
  • Positional Isomerism : The propoxy group’s placement (3 vs. 4) alters steric and electronic effects. For instance, 4-chloro-3-propoxybenzoic acid may exhibit different solubility or reactivity compared to its 3-chloro-4-propoxy isomer due to proximity of substituents to the carboxylic acid group .

Physicochemical Properties

  • Solubility : 4-Chlorobenzoic acid (CAS 74-11-3) dissolves completely in 0.5 N sodium hydroxide, forming a clear solution . Propoxy-substituted analogs (e.g., 4-chloro-3-propoxybenzoic acid) likely exhibit lower aqueous solubility due to the hydrophobic propoxy chain but improved organic solvent compatibility .
  • Crystallinity : Substituted benzoic acids often form stable crystalline structures. Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate (a related ester) crystallizes with intermolecular C–H⋯O interactions, suggesting similar packing behavior in carboxylic acid derivatives .

Metabolic and Biodegradation Pathways

  • Microbial Degradation : Pseudomonas sp. WR912 metabolizes chlorobenzoates via the ortho-cleavage pathway. The doubling time varies with substituent position:
    • 3-Chlorobenzoate: 2.6 hours
    • 4-Chlorobenzoate: 3.3 hours

      This suggests that substituent position affects enzymatic efficiency, with meta-substituted chlorines posing greater metabolic challenges .

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